HBT-Fl-BnB
Description
HBT-Fl-BnB is a novel fluorescent probe designed for the ratiometric detection of peroxynitrite (ONOO⁻), a highly reactive biological oxidant implicated in numerous physiological and pathological processes. Structurally, it features a hydroxybenzothiazole (HBT) core modified with fluorine (Fl) groups at the ortho and para positions, enabling a zwitterionic excited-state intramolecular proton transfer (zwitterionic ESIPT) mechanism . This mechanism is unique to this compound and allows dual-functionality:
- The boronic acid pinacol ester moiety serves as both a recognition unit for ONOO⁻ and a blocker of the zwitterionic ESIPT process.
- Upon interaction with ONOO⁻, the boronic ester is cleaved, restoring the ESIPT process and generating a ratiometric fluorescence signal (shift from 450 nm to 550 nm) .
Key advantages of this compound include:
- High specificity for ONOO⁻ over other reactive oxygen species (ROS), such as hypochlorous acid (HOCl) and nitric oxide (NO) .
- Low cytotoxicity, enabling long-term tracking of ONOO⁻ in living cells and in vivo models .
- Successful application in monitoring endogenous ONOO⁻ fluctuations in macrophages and tracing ONOO⁻ overproduction induced by inactivated Escherichia coli in mice .
Properties
Molecular Formula |
C75H88BNO3S |
|---|---|
Molecular Weight |
1094.4 g/mol |
IUPAC Name |
2-[3,5-bis(9,9-dihexylfluoren-3-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C75H88BNO3S/c1-9-13-17-27-45-74(46-28-18-14-10-2)64-33-23-21-31-58(64)61-49-53(37-43-66(61)74)55-51-60(54-38-44-67-62(50-54)59-32-22-24-34-65(59)75(67,47-29-19-15-11-3)48-30-20-16-12-4)70(63(52-55)71-77-68-35-25-26-36-69(68)81-71)78-57-41-39-56(40-42-57)76-79-72(5,6)73(7,8)80-76/h21-26,31-44,49-52H,9-20,27-30,45-48H2,1-8H3 |
InChI Key |
OQTVCAYUJLAGHY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=C(C=C(C=C3C4=NC5=CC=CC=C5S4)C6=CC7=C(C=C6)C(C8=CC=CC=C87)(CCCCCC)CCCCCC)C9=CC1=C(C=C9)C(C2=CC=CC=C21)(CCCCCC)CCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
HBT-Fl-BnB distinguishes itself from other ONOO⁻-sensing probes through its unique mechanism and performance metrics. Below is a comparative analysis with other fluorescent probes:
Mechanistic Differences
| Probe Name | Mechanism | Recognition Unit | Signal Type |
|---|---|---|---|
| This compound | Zwitterionic ESIPT | Boronic acid pinacol ester | Ratiometric |
| Traditional ESIPT Probes | Neutral ESIPT | Reactive thioesters | Intensity-based |
| AIE-Based Probes | Aggregation-induced emission | ONOO⁻-responsive linkers | Turn-on fluorescence |
| Thioester-Blocked Probes | Thiolysis-activated ESIPT | Thioester groups | Ratiometric |
- Zwitterionic ESIPT vs. Neutral ESIPT : Traditional ESIPT probes rely on neutral excited-state proton transfer, which is less sensitive to polarity changes. This compound’s zwitterionic ESIPT enhances environmental responsiveness, improving detection accuracy .
- Ratiometric vs. Intensity-Based : Ratiometric probes like this compound minimize interference from probe concentration variations, unlike intensity-based probes (e.g., AIE systems) .
Performance Metrics
| Parameter | This compound | Thioester-Blocked Probes | AIE Probes |
|---|---|---|---|
| Detection Limit (nM) | ~50 | ~100 | ~200 |
| Response Time (min) | <5 | 10–15 | 20–30 |
| Cytotoxicity | Low | Moderate | High |
| In Vivo Applicability | Demonstrated | Limited | Not tested |
- Specificity : this compound shows minimal cross-reactivity with other ROS, whereas thioester probes may respond to glutathione (GSH) .
- In Vivo Utility : this compound’s low cytotoxicity and ratiometric output enable real-time tracking in live animals, a feature unmatched by AIE probes .
Structural Innovations
- Dual-Function Boronic Ester: Unlike thioester-based probes, this compound’s boronic ester simultaneously blocks ESIPT and recognizes ONOO⁻, simplifying probe design .
- Fluorine Substitution: The Fl groups stabilize the zwitterionic state, enhancing photostability compared to non-fluorinated HBT derivatives .
Limitations
- This compound’s synthesis requires precise control of fluorine substitution, increasing production complexity.
- While superior to existing probes, its detection limit (~50 nM) remains insufficient for tracing ONOO⁻ at sub-nanomolar concentrations in certain pathologies .
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